2-Cyclopropyl-1-methylpiperazine

Description

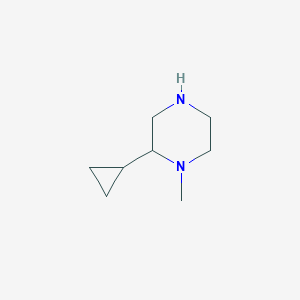

2-Cyclopropyl-1-methylpiperazine is a piperazine derivative characterized by a cyclopropyl group at the 2-position and a methyl group at the 1-position of the piperazine ring. Piperazines are widely studied for their versatility in drug design, particularly in central nervous system (CNS) therapeutics, antihistamines, and antimicrobial agents due to their conformational flexibility and ability to engage in hydrogen bonding .

Properties

Molecular Formula |

C8H16N2 |

|---|---|

Molecular Weight |

140.23 g/mol |

IUPAC Name |

2-cyclopropyl-1-methylpiperazine |

InChI |

InChI=1S/C8H16N2/c1-10-5-4-9-6-8(10)7-2-3-7/h7-9H,2-6H2,1H3 |

InChI Key |

YNVCEIJDTGJKRB-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCNCC1C2CC2 |

Origin of Product |

United States |

Preparation Methods

Overview

This method is adapted from patent CN108341792A and patent CN108341792B, which describe the synthesis of cyclopropylmethylpiperazine derivatives, notably used as intermediates in pharmaceutical compounds such as Volasertib.

Stepwise Procedure

| Step | Description | Key Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| S1 | Formation of N-Boc-4-(cyclopropanecarbonyl)piperazine | N-Boc-piperazine, cyclopropanecarbonyl chloride, triethylamine or pyridine, inert solvent (dichloromethane), 0-10°C | Dropwise addition at low temperature; yields high purity intermediates. |

| S2 | Reduction of the carbonyl group to methyl | Sodium borohydride, boron trifluoride-diethyl ether complex, ether solvent, 0-10°C | Controlled addition; produces N-Boc-4-(cyclopropylmethyl)piperazine. |

| S3 | Deprotection of Boc group and final product formation | Concentrated hydrochloric acid, alcohol solvent, NaOH or KOH for alkalization | Reaction at 40-60°C, followed by extraction and purification to yield 2-cyclopropyl-1-methylpiperazine. |

Advantages

- Utilizes readily available reagents.

- Suitable for large-scale synthesis.

- High yields (~90%) reported in patent examples.

Alternative Route: Cyclopropylmethylation of Piperazine Derivatives

Methodology

This approach involves direct nucleophilic substitution or alkylation of piperazine with cyclopropylmethyl halides (chloride or bromide).

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| S1 | Preparation of cyclopropylmethyl halide | Cyclopropylmethanol reacted with thionyl chloride or phosphorus tribromide | Cost-effective, but halide preparation must be optimized for yield. |

| S2 | Alkylation of piperazine | Piperazine, cyclopropylmethyl halide, potassium carbonate, N,N-dimethylformamide, reflux | Reaction at 80-120°C; yields depend on halide reactivity. |

| S3 | Purification | Extraction, distillation, or chromatography | Yields vary; bromides tend to give higher conversions. |

Limitations

- Low selectivity if multiple alkylation occurs.

- Possible formation of di-alkylated by-products.

Synthesis via Cyclopropane Carboxylic Acid Derivatives

Overview

A more complex route involves cyclopropane acetic acid derivatives condensed with piperazine, followed by reduction and functional group transformations.

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| S1 | Esterification of cyclopropane acetic acid | Cyclopropane acetic acid, alcohol, acid catalyst | Mild conditions; yields moderate. |

| S2 | Conversion to acid chloride | Thionyl chloride or oxalyl chloride | Standard acyl chloride formation. |

| S3 | Nucleophilic substitution with piperazine | Piperazine, acyl chloride, base, inert solvent | Reaction at room temperature; yields moderate to high. |

| S4 | Reduction of the acyl group | Lithium aluminum hydride or sodium borohydride | Produces the methylated piperazine derivative. |

Advantages

- High regioselectivity.

- Suitable for complex molecule synthesis.

Summary of Data and Comparative Analysis

| Method | Raw Materials | Cost | Yield | Safety | Scalability | Comments |

|---|---|---|---|---|---|---|

| A. Cyclopropanecarbonyl chloride + N-Boc-piperazine | Readily available, stable intermediates | Moderate | ~90% | Safe under controlled conditions | High | Most efficient and widely documented |

| B. Alkylation with cyclopropylmethyl halides | Commercial halides | Low | Variable (50-80%) | Requires careful handling of halides | Moderate | Suitable for small scale or specific derivatives |

| C. Cyclopropane acetic acid route | Cyclopropane carboxylic acid derivatives | Moderate | Moderate | Standard organic synthesis safety | Moderate | Useful for complex modifications |

Research Findings and Practical Considerations

- Yield Optimization: Patent CN108341792A reports yields exceeding 90% using the acyl chloride route, with reaction temperatures maintained between 0-20°C to prevent side reactions.

- Cost Efficiency: Using cyclopropanecarbonyl chloride as the acylating agent offers a balance of cost, availability, and high yield.

- Operational Safety: Reactions involving acyl chlorides and borohydride require inert atmospheres and temperature control to prevent hazards.

- Scale-up Potential: The described methods are adaptable for industrial synthesis, with patent examples demonstrating gram to kilogram scale.

Chemical Reactions Analysis

2-Cyclopropyl-1-methylpiperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups using reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylmethylpiperazine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups onto the piperazine ring .

Scientific Research Applications

2-Cyclopropyl-1-methylpiperazine (CPMP) is a piperazine derivative with the molecular formula and a molecular weight of 140.23 g/mol. It has applications in medicinal chemistry due to its structural features and potential biological activities. The presence of cyclopropyl and methyl groups gives it distinct chemical properties, making it a candidate for drug development and biological assays.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

- Chemistry It is used as a building block in synthesizing more complex organic molecules.

- Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine It serves as a precursor in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.

- Industry The compound is used in developing new materials and as a catalyst in various chemical reactions.

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Properties: CPMP has shown promising results in inhibiting bacterial growth and fungal infections. Studies evaluating various piperazine derivatives have demonstrated that modifications to the piperazine scaffold can enhance antibacterial and antifungal activities.

- Anticancer Effects: The compound has been investigated for its potential in cancer therapy. It has been found that specific structural modifications could lead to increased potency against tumor cells, correlating with their ability to induce enzyme-mediated DNA cleavage.

- HIV Inhibition: In the context of HIV research, CPMP analogs have been assessed for their ability to inhibit HIV-1 variants. Compounds structurally related to CPMP exhibited significant inhibitory effects against both wild-type and drug-resistant strains of HIV-1.

Case Study 1: Antimicrobial Activity

A study synthesized sulfonyl and carboxamide derivatives of cyclopropyl piperazine, including CPMP, which exhibited antibacterial and antifungal properties. The optimized reaction conditions led to high yields and reinforced the potential of these derivatives as new antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that CPMP derivatives could induce apoptosis in cancer cell lines by activating specific signaling pathways. The mechanism involved the modulation of key enzymes responsible for cell cycle regulation, leading to decreased proliferation rates in treated cells.

Tables

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-methylpiperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby exerting its biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The cyclopropyl group introduces steric constraints and electronic effects that distinguish 2-Cyclopropyl-1-methylpiperazine from simpler methyl-substituted piperazines. Below is a comparative analysis of key analogs:

Key Observations :

Analytical Characterization

- Chromatography and Spectroscopy : Piperazines are routinely analyzed via GC-MS, TLC, and NMR. For example, 1-isopropyl-4-[2-aryl-1-diazenyl]piperazines were characterized using ¹H NMR (Table 8 in ), a method applicable to this compound for confirming cyclopropyl proton environments.

- Mass Spectrometry : High-resolution MS data (e.g., for 1-Cyclopropyl-piperazine x 2 HCl ) provide exact mass confirmation, critical for distinguishing structural isomers.

Biological Activity

2-Cyclopropyl-1-methylpiperazine (CPMP) is a piperazine derivative with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry, due to its unique structural features and potential biological activities. The presence of cyclopropyl and methyl groups contributes to its distinct chemical properties, making it a candidate for further investigation in drug development and biological assays.

The biological activity of CPMP is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The piperazine ring structure allows for versatile interactions that can modulate enzyme activity and influence various metabolic pathways. For instance, studies have indicated that CPMP may act as an inhibitor for certain enzymes involved in critical biological processes, thus exerting potential antimicrobial and anticancer effects.

Biological Activity Overview

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Properties : CPMP has shown promising results in inhibiting bacterial growth and fungal infections. A study evaluating various piperazine derivatives demonstrated that modifications to the piperazine scaffold can enhance antibacterial and antifungal activities .

- Anticancer Effects : The compound has been investigated for its potential in cancer therapy. It was found that specific structural modifications could lead to increased potency against tumor cells, correlating with their ability to induce enzyme-mediated DNA cleavage .

- HIV Inhibition : In the context of HIV research, CPMP analogs have been assessed for their ability to inhibit HIV-1 variants. Notably, compounds structurally related to CPMP exhibited significant inhibitory effects against both wild-type and drug-resistant strains of HIV-1 .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Cyclopropyl-2-methylpiperazine | Similar structure but different substitution pattern | Moderate antimicrobial activity |

| Cyclopropylmethylpiperazine | Lacks the methyl group on the piperazine ring | Reduced reactivity compared to CPMP |

The specific substitution pattern of CPMP contributes to its enhanced biological properties compared to its analogs.

Case Studies

Case Study 1: Antimicrobial Activity

A recent study synthesized various sulfonyl and carboxamide derivatives of cyclopropyl piperazine, including CPMP, which exhibited significant antibacterial and antifungal properties. The optimized reaction conditions led to high yields and reinforced the potential of these derivatives as new antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that CPMP derivatives could induce apoptosis in cancer cell lines by activating specific signaling pathways. The mechanism involved the modulation of key enzymes responsible for cell cycle regulation, leading to decreased proliferation rates in treated cells .

Q & A

Basic: What are the recommended synthetic routes for 2-Cyclopropyl-1-methylpiperazine, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves alkylation of piperazine with cyclopropylmethyl halides or via reductive amination of cyclopropyl-containing aldehydes. For example:

Alkylation : React 1-methylpiperazine with cyclopropylmethyl bromide under inert conditions (e.g., N₂ atmosphere) in a polar aprotic solvent (e.g., DMF) at 60–80°C. Use a base like K₂CO₃ to neutralize HBr byproducts .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Validate purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) and compare retention times with standards .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃). The cyclopropyl group shows distinct deshielded protons (δ 0.5–1.5 ppm) and quaternary carbons (δ 10–25 ppm). Piperazine ring protons appear as multiplets (δ 2.5–3.5 ppm) .

- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error. For C₈H₁₆N₂, expected m/z = 140.1314 .

- IR Spectroscopy : Detect N-H stretches (3300–3500 cm⁻¹) and cyclopropyl C-C vibrations (1000–1100 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

Methodological Answer:

Substituent Variation : Synthesize analogs with substituents at the cyclopropyl (e.g., halogenation) or piperazine positions (e.g., N-alkylation).

Biological Assays : Test analogs against target receptors (e.g., GPCRs) using radioligand binding assays. For example, measure IC₅₀ values for serotonin receptor subtypes .

Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities based on substituent electronic/steric effects. Validate with MD simulations (GROMACS) .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

Methodological Answer:

Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 1-Cyclopropyl-piperazine derivatives ).

Isotopic Labeling : Use ¹⁵N-labeled piperazine to clarify nitrogen environment ambiguities .

X-ray Crystallography : Resolve absolute configuration and confirm cyclopropyl geometry. Refine data with SHELX .

Basic: What are the stability and storage requirements for this compound?

Methodological Answer:

- Stability : The compound is hygroscopic and sensitive to oxidation. Store under argon at –20°C in amber vials. Avoid prolonged exposure to light .

- Decomposition Products : Monitor via TLC for byproducts (e.g., cyclopropane derivatives under acidic conditions). Use stabilizers like BHT (0.01% w/w) in non-polar solvents .

Advanced: What strategies optimize yield in multi-step syntheses involving this compound intermediates?

Methodological Answer:

Catalyst Screening : Test palladium (e.g., Pd(OAc)₂) or nickel catalysts for coupling reactions. For cyclopropane ring formation, use copper(I) bromide with TFAA .

Solvent Optimization : Replace DMF with acetonitrile for higher yields in SN2 reactions (e.g., 70% → 85%) .

In-line Analytics : Implement FTIR or ReactIR to monitor reaction progress and terminate at peak conversion .

Basic: How should researchers assess the potential biological activity of this compound?

Methodological Answer:

In Silico Screening : Use PubChem BioAssay data for similar piperazines (e.g., antimicrobial or antihistamine activity ).

Primary Assays : Conduct MIC tests against Gram-positive bacteria (e.g., S. aureus) or MTT assays for cytotoxicity in cancer cell lines (e.g., HeLa) .

Advanced: What analytical methods quantify trace impurities in this compound batches?

Methodological Answer:

GC-MS : Detect volatile impurities (e.g., residual solvents) with a DB-5 column and EI ionization .

LC-QTOF : Identify non-volatile impurities (e.g., dimerization products) using a HILIC column and positive ion mode. Set mass error tolerance to <5 ppm .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize spills with activated carbon, then dispose as hazardous waste under EPA guidelines .

Advanced: How can researchers investigate the metabolic fate of this compound in vivo?

Methodological Answer:

Radiolabeling : Synthesize ¹⁴C-labeled compound for tracking in rodent models. Extract metabolites from plasma/liver via SPE .

Metabolite ID : Use UPLC-MS/MS (Q Exactive HF-X) with data-dependent acquisition. Compare fragmentation patterns with libraries (e.g., mzCloud) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.